1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-
Overview
Description
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- is a naturally occurring compound found in various plants, particularly in the Rosaceae family. It is a type of dihydrochalcone glycoside, known for its diverse biological activities and potential therapeutic applications. This compound is often studied for its antioxidant, anti-inflammatory, and antidiabetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- typically involves the glycosylation of a dihydrochalcone precursor. The process generally includes the following steps:
Preparation of the aglycone: The dihydrochalcone aglycone is synthesized through the condensation of appropriate aromatic aldehydes and ketones under basic conditions.
Glycosylation: The aglycone is then glycosylated using a glycosyl donor, such as a protected glucose derivative, in the presence of a glycosylation catalyst like silver carbonate or trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of protecting groups to yield the desired glycoside.
Industrial Production Methods
Industrial production of this compound often relies on extraction from natural sources, such as apple tree bark, leaves, and fruits. The extraction process includes:
Plant material preparation: The plant material is dried and ground into a fine powder.
Extraction: The powdered material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is purified using techniques such as column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ester or ether derivatives, depending on the substituents introduced.
Scientific Research Applications
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antidiabetic properties.
Industry: Utilized in the development of natural sweeteners and flavoring agents due to its sweet taste.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antidiabetic activity: It inhibits sodium-glucose cotransporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and lowering blood glucose levels.
Comparison with Similar Compounds
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:
Phloretin: The aglycone form of the compound, lacking the glucose moiety.
Naringin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Hesperidin: Another flavonoid glycoside with comparable biological activities but different glycosylation patterns.
These compounds share some structural similarities and biological activities but differ in their glycosylation patterns and specific effects.
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-phenylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-9-12(23)8-14(25)17(15)13(24)7-6-11-4-2-1-3-5-11/h1-5,8-9,16,18-23,25-28H,6-7,10H2/t16-,18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGUKXQDDTZCDG-QNDFHXLGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154255 | |
Record name | 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31018-48-1 | |
Record name | 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31018-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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